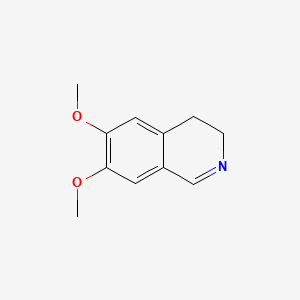

6,7-Dimethoxy-3,4-dihydroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxy-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLJVQUDZCZJLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=NCCC2=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187475 | |

| Record name | 3,4-Dihydro-6,7-dimethoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3382-18-1 | |

| Record name | 3,4-Dihydro-6,7-dimethoxyisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3382-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-6,7-dimethoxyisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003382181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-6,7-dimethoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-6,7-dimethoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDRO-6,7-DIMETHOXYISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6LM439T76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6,7-Dimethoxy-3,4-dihydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethoxy-3,4-dihydroisoquinoline is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial intermediate in the synthesis of various biologically active molecules, including the drug Tetrabenazine.[1][2] Its molecular structure, featuring a dihydroisoquinoline core with two methoxy (B1213986) groups, imparts specific physicochemical properties that are critical for its reactivity and handling in a laboratory setting. This guide provides a comprehensive overview of the physical properties of this compound and its hydrochloride salt, along with detailed experimental protocols for their determination.

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

Synonyms: Dehydroheliamine, 3,4-Dihydro-6,7-dimethoxyisoquinoline[3][4]

-

Molecular Weight: 191.23 g/mol [5]

-

CAS Number: 3382-18-1[5]

Physical Properties

The physical properties of this compound and its commonly used hydrochloride salt are summarized in the tables below. These properties are essential for its purification, formulation, and storage.

This compound (Free Base)

| Property | Value | Reference |

| Appearance | White powder | [6] |

| Melting Point | 39-40 °C | [6] |

| Boiling Point | 155-161 °C | [6] |

| Solubility | Soluble in common organic solvents like ethanol (B145695) and dichloromethane. Low solubility in water. | [7] |

| pKa (Predicted) | 6.39 ± 0.20 (for the related 1-methyl derivative) | [8] |

This compound Hydrochloride

| Property | Value | Reference |

| Appearance | Light yellow to yellow to orange crystalline powder | [9] |

| Melting Point | 192 - 196 °C, 198-202 °C | [1][2][9] |

| Molecular Formula | C₁₁H₁₄ClNO₂ | [10] |

| Molecular Weight | 227.69 g/mol | [10] |

| CAS Number | 20232-39-7 | [9][10] |

| Solubility | Soluble in water; slightly soluble in DMSO and Methanol. | [1][2] |

| Storage | Store at room temperature in an inert atmosphere. | [1][9] |

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of organic compounds, which can be applied to this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities.[11]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional, for pulverizing crystals)

Procedure:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount (1-2 mm in height) of the sample into the sealed end.[12]

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.[13]

-

Heating: The sample is heated rapidly to a temperature about 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[13]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[11][14]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[15] It is a characteristic physical property for liquid compounds.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or aluminum block)

-

Beaker

Procedure:

-

Sample Preparation: A few milliliters of the liquid are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[16][17]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the liquid. The assembly is then immersed in a heating bath.[18]

-

Heating: The heating bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[15]

-

Observation: The heating is discontinued (B1498344) when a steady stream of bubbles is observed. The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid.[15][19]

Solubility Determination

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.

Apparatus:

-

Small test tubes

-

Spatula or dropper

-

A range of solvents (e.g., water, 5% HCl, 5% NaOH, ethanol, dichloromethane, ether)

Procedure:

-

Sample Preparation: Approximately 10 mg of the solid compound or 2-3 drops of the liquid are placed in a small test tube.[20]

-

Solvent Addition: About 0.5 mL of the chosen solvent is added to the test tube.[21]

-

Observation: The tube is shaken vigorously for 10-20 seconds.[22] The compound is classified as "soluble" if it forms a homogeneous solution and "insoluble" if a separate phase remains.[20]

-

Systematic Testing: A systematic approach is often used:

-

Water: To assess polarity and the presence of low molecular weight polar functional groups.[20]

-

5% NaOH: To test for acidic functional groups.

-

5% HCl: To test for basic functional groups (like the amine in an isoquinoline).[23]

-

Organic Solvents: To assess solubility in non-polar or less polar media.

-

Synthetic Workflow: Bischler-Napieralski Reaction

This compound is commonly synthesized via the Bischler-Napieralski reaction. This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent.[24][25][26]

Caption: Synthetic workflow of the Bischler-Napieralski reaction.

Biological Relevance

While this compound is primarily known as a synthetic precursor, the broader class of dihydroisoquinolines and their derivatives exhibit a wide range of biological activities.[27] These include potential applications as anticonvulsants, analgesics, and anti-inflammatory agents.[27] Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) have been studied for their antibacterial properties and as reverse transcriptase inhibitors.[28] Furthermore, some dihydroisoquinoline analogs have been investigated for their effects on smooth muscle contractility, potentially through interactions with muscarinic acetylcholine (B1216132) and serotonin (B10506) receptors.[27] This highlights the importance of this compound as a scaffold for the development of novel therapeutic agents.

References

- 1. This compound hydrochloride | 20232-39-7 [chemicalbook.com]

- 2. sfdchem.com [sfdchem.com]

- 3. CAS 3382-18-1: 3,4-Dihydro-6,7-dimethoxyisoquinoline [cymitquimica.com]

- 4. 3,4-Dihydro-6,7-dimethoxyisoquinoline | C11H13NO2 | CID 30058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | CAS 3382-18-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. This compound Detailed Information, Safety, Synthesis, Applications & Supplier in China | Chemical Properties & Uses [quinoline-thiophene.com]

- 8. 4721-98-6 CAS MSDS (1-METHYL-6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. byjus.com [byjus.com]

- 13. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 14. pennwest.edu [pennwest.edu]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 17. byjus.com [byjus.com]

- 18. cdn.juniata.edu [cdn.juniata.edu]

- 19. Video: Boiling Points - Concept [jove.com]

- 20. youtube.com [youtube.com]

- 21. www1.udel.edu [www1.udel.edu]

- 22. chem.ws [chem.ws]

- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 24. grokipedia.com [grokipedia.com]

- 25. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 26. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 27. Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

The Enigmatic Presence of 6,7-Dimethoxy-3,4-dihydroisoquinoline in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the natural occurrence of the isoquinoline (B145761) alkaloid, 6,7-Dimethoxy-3,4-dihydroisoquinoline, within the plant kingdom. While its presence is confirmed, quantitative data remains elusive in publicly accessible scientific literature. This document provides a comprehensive overview of its known botanical sources, a proposed detailed methodology for its extraction and quantification based on established protocols for analogous compounds, and a putative biosynthetic pathway. This guide aims to serve as a foundational resource for researchers initiating studies on this compound, from phytochemical analysis to its potential applications in drug development.

Natural Occurrence

The primary documented natural source of a derivative of this compound is the plant species Xylopia parviflora, a member of the Annonaceae family. Specifically, the methylated quaternary salt, 3,4-Dihydro-6,7-dimethoxy-2-methyl-isoquinolinium , has been isolated from the bark and root of this plant[1]. Xylopia parviflora is a tree found in East and Central Africa and is known to be rich in various alkaloids[2]. While this discovery confirms the presence of the core this compound skeleton in the plant kingdom, to date, no peer-reviewed studies have published quantitative data regarding its concentration in Xylopia parviflora or any other plant species.

Table 1: Documented Occurrence of this compound Derivatives in Plants

| Plant Species | Family | Plant Part(s) | Compound Isolated | Reference(s) |

| Xylopia parviflora | Annonaceae | Bark, Root | 3,4-Dihydro-6,7-dimethoxy-2-methyl-isoquinolinium | [1] |

Proposed Experimental Protocols

The following protocols for the extraction, isolation, and quantification of this compound are proposed based on established methods for isoquinoline alkaloids from plant matrices, particularly within the Annonaceae family[3][4]. These methodologies provide a robust starting point for researchers aiming to quantify this specific compound.

Extraction of Isoquinoline Alkaloids

This protocol outlines a standard acid-base extraction method suitable for enriching the total alkaloid fraction from plant material.

Materials:

-

Dried and powdered plant material (e.g., bark or root of Xylopia parviflora)

-

Methanol (B129727) (HPLC grade)

-

10% Acetic acid in water

-

Ammonium (B1175870) hydroxide (B78521) solution (25%)

-

Dichloromethane (B109758) (HPLC grade)

-

Sodium sulfate (B86663) (anhydrous)

-

Rotary evaporator

-

pH meter

Procedure:

-

Macerate 100 g of the dried, powdered plant material in 1 L of methanol for 72 hours at room temperature with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

Suspend the crude extract in 200 mL of 10% acetic acid and sonicate for 30 minutes to dissolve the alkaloids as their acetate (B1210297) salts.

-

Filter the acidic solution to remove non-alkaloidal residues.

-

Adjust the pH of the filtrate to 9-10 with a 25% ammonium hydroxide solution. This will precipitate the free alkaloids.

-

Perform a liquid-liquid extraction of the basified aqueous solution with dichloromethane (3 x 150 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield the total alkaloid extract.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method provides a highly sensitive and selective means for the quantification of this compound in the total alkaloid extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Gradient Program: 0-2 min, 5% B; 2-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MS/MS Parameters:

-

Ion Source Voltage: +4.5 kV

-

Capillary Temperature: 350 °C

-

Collision Gas: Argon

-

Multiple Reaction Monitoring (MRM) Transitions: A specific precursor ion to product ion transition for this compound would need to be determined using a pure standard. For the protonated molecule [M+H]⁺ (m/z 192.10), characteristic fragment ions would be identified.

-

Procedure:

-

Prepare a stock solution of a certified reference standard of this compound in methanol.

-

Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Dissolve a known weight of the total alkaloid extract in methanol to a final concentration of 1 mg/mL.

-

Inject the calibration standards and the sample extract into the HPLC-MS/MS system.

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

-

Quantify the amount of this compound in the sample extract by interpolating its peak area on the calibration curve.

Visualizations

Proposed Experimental Workflow

The following diagram illustrates the proposed workflow for the extraction and quantification of this compound from a plant source.

Caption: Proposed workflow for alkaloid extraction and analysis.

Putative Biosynthetic Pathway

The biosynthesis of this compound in plants has not been explicitly elucidated. However, based on the well-established general pathway for isoquinoline alkaloids, a putative pathway can be proposed, originating from the amino acid L-tyrosine.

Caption: Putative biosynthesis of this compound.

Future Directions

The significant gap in the quantitative data for this compound presents a clear opportunity for future research. A systematic phytochemical investigation of Xylopia parviflora and other species within the Annonaceae family is warranted to determine the concentration of this alkaloid in various plant tissues. Furthermore, biosynthetic studies, potentially involving isotopic labeling and transcriptomic analysis, could confirm the proposed pathway and identify the specific enzymes involved. Such research will be crucial for understanding the ecological role of this compound and for exploring its full potential in pharmaceutical applications.

References

An In-depth Technical Guide to 6,7-Dimethoxy-3,4-dihydroisoquinoline: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of 6,7-Dimethoxy-3,4-dihydroisoquinoline and its derivatives. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, with a focus on data-driven insights and detailed experimental context.

Chemical Identity and Structure

This compound is a heterocyclic organic compound belonging to the isoquinoline (B145761) alkaloid family. Its structure consists of a fused benzene (B151609) and dihydropyridine (B1217469) ring system, with two methoxy (B1213986) groups substituted on the benzene ring.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Dehydroheliamine, 3,4-Dihydrobackebergine |

| CAS Number | 3382-18-1[1] |

| Molecular Formula | C₁₁H₁₃NO₂[1] |

| Molecular Weight | 191.23 g/mol [1] |

| SMILES | COC1=CC2=C(C=NCC2)C=C1OC[1] |

| InChI Key | NSLJVQUDZCZJLK-UHFFFAOYSA-N[1] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, formulation, and application in research.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | 39°C to 40°C | Fisher Scientific |

| Boiling Point | 155°C to 161°C at 1 mmHg | Fisher Scientific |

| Solubility | Low in water; Soluble in common organic solvents like ethanol (B145695) and dichloromethane. | [2] |

| Appearance | Solid (likely white or off-white) | [2] |

Synthesis and Characterization

The most common method for the synthesis of 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction. This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent in acidic conditions.

Experimental Protocol: Bischler-Napieralski Reaction

Objective: To synthesize this compound from N-(3,4-dimethoxyphenethyl)formamide.

Materials:

-

N-(3,4-dimethoxyphenethyl)formamide

-

Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)

-

Toluene (B28343) or an appropriate solvent

-

Sodium bicarbonate solution

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous magnesium sulfate (B86663)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve N-(3,4-dimethoxyphenethyl)formamide in an appropriate solvent such as toluene in a round-bottom flask.

-

Slowly add the dehydrating agent (e.g., phosphorus oxychloride) to the solution while stirring. The reaction is typically carried out at an elevated temperature (reflux).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding the mixture to a cold solution of sodium bicarbonate to neutralize the acid.

-

Extract the aqueous layer with a suitable organic solvent like dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Characterization

The synthesized compound can be characterized using various spectroscopic techniques:

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

Biological Activities and Signaling Pathways

While direct biological studies on this compound are limited, its core structure is a key pharmacophore in numerous biologically active molecules. Its derivatives, particularly the reduced form 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, have shown significant potential in various therapeutic areas.

Reversal of Multidrug Resistance in Cancer

Derivatives of the 6,7-dimethoxytetrahydroisoquinoline scaffold have been identified as potent inhibitors of P-glycoprotein (P-gp).[3] P-gp is an ATP-binding cassette (ABC) transporter that actively pumps a wide range of chemotherapeutic drugs out of cancer cells, leading to multidrug resistance (MDR). By inhibiting P-gp, these compounds can restore the efficacy of anticancer drugs. The signaling pathways involved in the regulation of P-gp are complex and can include the Ras/MAPK and PI3K/Akt pathways.[4]

Modulation of Pain via the Sigma-2 Receptor

Certain ligands based on the 6,7-dimethoxytetrahydroisoquinoline structure have demonstrated high selectivity for the sigma-2 receptor (σ₂R), also known as TMEM97.[5] Agonists of the σ₂R have been shown to produce antinociceptive effects in models of neuropathic pain.[6] The exact signaling mechanism of σ₂R in pain modulation is still under investigation but is thought to involve the regulation of intracellular calcium levels and interaction with other membrane proteins.[6][7]

Anti-Cancer Activity via the IL-6/JAK2/STAT3 Pathway

A derivative of 6,7-dimethoxytetrahydroisoquinoline has been shown to possess anti-colorectal cancer (CRC) potential by blocking the IL-6/JAK2/STAT3 signaling pathway.[8] This pathway is a critical regulator of cell proliferation, survival, and inflammation, and its aberrant activation is implicated in various cancers.[9][10] Inhibition of this pathway can lead to reduced tumor growth and progression.

Effects on Smooth Muscle Contractility

A study on a derivative of this compound revealed its ability to modulate smooth muscle contractility.[11] The compound was found to affect calcium currents and modulate the function of muscarinic acetylcholine (B1216132) receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors, suggesting its potential as a modulator of gastrointestinal motility or other smooth muscle-related functions.[11][12]

Conclusion

This compound is a valuable chemical entity with a rich potential for derivatization and application in drug discovery and development. Its core structure is present in molecules that exhibit a range of significant biological activities, including the reversal of multidrug resistance in cancer, modulation of pain perception, and anti-inflammatory and anti-cancer effects through key signaling pathways. The synthetic accessibility of this scaffold, primarily through the Bischler-Napieralski reaction, further enhances its appeal for medicinal chemistry campaigns. This guide provides a foundational understanding for researchers to explore the therapeutic potential of this and related isoquinoline compounds. Further investigation into the direct biological targets and mechanisms of action of this compound is warranted to fully unlock its therapeutic promise.

References

- 1. 3,4-Dihydro-6,7-dimethoxyisoquinoline | C11H13NO2 | CID 30058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Detailed Information, Safety, Synthesis, Applications & Supplier in China | Chemical Properties & Uses [quinoline-thiophene.com]

- 3. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

- 4. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sigma‑2 Receptor/Transmembrane Protein 97 in Pain Modulation: Tracing Historical Roots and Current Research Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. personal.utdallas.edu [personal.utdallas.edu]

- 7. biorxiv.org [biorxiv.org]

- 8. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The role of IL-6/JAK2/STAT3 signaling pathway in cancers [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6,7-Dimethoxy-3,4-dihydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6,7-Dimethoxy-3,4-dihydroisoquinoline, a key intermediate in the synthesis of various isoquinoline (B145761) alkaloids with significant pharmacological activities. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₁H₁₃NO₂ with a molecular weight of 191.23 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |

| 8.24 | t | 2.4 | 1H | H-1 |

| 6.81 | s | - | 1H | H-8 |

| 6.68 | s | - | 1H | H-5 |

| 3.92 | s | - | 3H | OCH₃ |

| 3.90 | s | - | 3H | OCH₃ |

| 3.74 | ddd | 8.0, 5.6, 2.4 | 2H | H-3 |

| 2.68 | dd | 7.6, 6.4 | 2H | H-4 |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) (ppm) | Carbon Atom Assignment |

| 159.6 | C-1 |

| 151.2 | C-7 |

| 147.8 | C-6 |

| 129.9 | C-4a |

| 121.5 | C-8a |

| 110.4 | C-5 |

| 110.4 | C-8 |

| 56.1 | OCH₃ |

| 56.0 | OCH₃ |

| 47.4 | C-3 |

| 24.8 | C-4 |

Solvent: CDCl₃, Frequency: 101 MHz[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are summarized below.

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3001, 2958, 2935, 2885, 2839 | C-H stretch | Aromatic/Aliphatic |

| 1624 | C=N stretch | Imine |

| 1601, 1516 | C=C stretch | Aromatic Ring |

| 1470 | C-H bend | Aliphatic |

| 1393, 1354, 1327 | C-H bend | - |

| 1269, 1227 | C-O stretch | Aryl ether |

| 1126, 1107 | C-O stretch | Aryl ether |

| 1018 | - | - |

| 860 | C-H bend | Aromatic (out of plane) |

Sample Preparation: KBr disk[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, a key fragmentation pathway involves a retro-Diels-Alder reaction. While detailed mass spectra with relative intensities were not available in the cited literature, the molecular ion peak [M]⁺ would be expected at m/z 191.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrophotometer. A background spectrum of a pure KBr pellet is first recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) at 70 eV is a common method for this type of molecule.

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected. The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted in the following diagram.

Caption: General workflow for spectroscopic analysis.

References

Navigating the Physicochemical Landscape of 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride (CAS RN: 20232-39-7), a key intermediate in the synthesis of pharmaceuticals such as Tetrabenazine.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's physicochemical properties, methodologies for its analysis, and visual workflows for experimental procedures.

Core Physicochemical Properties

This compound hydrochloride is a light yellow to yellow crystalline powder.[2][4] As a hydrochloride salt, it exhibits enhanced solubility in aqueous media, a critical attribute for its application in pharmaceutical synthesis and formulation development.[4] The compound is generally stable under standard laboratory conditions, though specific sensitivities should be noted for optimal handling and storage.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ClNO₂ | [4][5] |

| Molecular Weight | 227.69 g/mol | [4][5] |

| Appearance | Light yellow to yellow crystalline powder | [2][4] |

| Melting Point | 198-202 °C | [2] |

| Storage Temperature | Room Temperature, in an inert atmosphere | [2] |

Solubility Profile

While precise quantitative solubility data in various solvents is not extensively published, qualitative assessments indicate its solubility characteristics. The hydrochloride salt form is designed to enhance its aqueous solubility.[4]

Table 2: Qualitative Solubility Data

| Solvent | Solubility | Source |

| Water | Soluble | [2][6] |

| Methanol | Soluble, Slightly Soluble | [2][6] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2] |

Stability Characteristics

This compound hydrochloride is considered stable under normal storage conditions.[4] However, as a precursor to the drug Tetrabenazine, which has undergone extensive stability testing, inferences can be drawn about its potential degradation pathways. Tetrabenazine has been shown to degrade under oxidative, thermal, and hydrolytic (acidic and basic) stress conditions, while it remains stable to neutral and photolytic stress. This suggests that the dihydroisoquinoline intermediate may exhibit similar susceptibilities. For optimal preservation of its integrity, the compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.

Experimental Protocols

To aid researchers in the further characterization of this compound, detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Aqueous Solubility via Shake-Flask Method

This protocol outlines the equilibrium solubility determination of this compound hydrochloride in an aqueous medium.

Materials:

-

This compound hydrochloride

-

Purified water (or other aqueous buffer)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of the compound to a glass vial containing a known volume of the aqueous solvent.

-

Seal the vial and place it on an orbital shaker or magnetic stirrer in a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Centrifuge the sample to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining particulates.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Workflow for Solubility Determination:

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol describes a general procedure for conducting forced degradation studies to identify potential degradation pathways and products.

Materials:

-

This compound hydrochloride

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

High-purity water

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add hydrochloric acid. Heat the solution (e.g., at 60°C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add sodium hydroxide. Heat the solution (e.g., at 60°C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add hydrogen peroxide. Keep the solution at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., at 80°C) for a defined period.

-

Photodegradation: Expose a solid or solution sample of the compound to a light source in a photostability chamber, ensuring exposure to both UV and visible light. A dark control sample should be stored under the same conditions but protected from light.

For each condition, samples should be analyzed at various time points by a stability-indicating HPLC method to monitor for the appearance of degradation products and the loss of the parent compound.

Logical Flow for Forced Degradation Studies:

Conclusion

This compound hydrochloride is a crucial building block in modern pharmaceutical synthesis. Understanding its solubility and stability is paramount for process optimization, formulation development, and ensuring the quality of the final active pharmaceutical ingredient. While specific quantitative data remains limited in the public domain, the provided qualitative information and detailed experimental protocols offer a robust framework for researchers to thoroughly characterize this important intermediate. Further studies to quantify its solubility in various pharmaceutically relevant solvents and to elucidate its specific degradation pathways are encouraged to build upon the foundational knowledge presented in this guide.

References

- 1. This compound hydrochloride | 20232-39-7 [chemicalbook.com]

- 2. sfdchem.com [sfdchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound hydrochloride CAS#: 20232-39-7 [m.chemicalbook.com]

- 5. This compound hydrochloride hydrate, 99+%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]

6,7-Dimethoxy-3,4-dihydroisoquinoline literature review

An In-depth Technical Guide to 6,7-Dimethoxy-3,4-dihydroisoquinoline

Introduction

This compound is a heterocyclic compound that serves as a crucial structural core in a multitude of natural and synthetic molecules. Its rigid framework and substitution pattern make it a "privileged scaffold" in medicinal chemistry, frequently utilized in the design and synthesis of novel therapeutic agents.[1] The dihydroisoquinoline nucleus is a key component of many alkaloids and has been shown to be a versatile starting material for developing compounds with a wide array of biological activities.[1][2] This technical guide provides a comprehensive review of the synthesis, chemical properties, and significant biological activities of this compound and its derivatives, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details important experimental protocols, and visualizes complex pathways and workflows.

Synthesis of this compound

The synthesis of the this compound core is most commonly achieved through intramolecular cyclization reactions. The Bischler-Napieralski reaction is a cornerstone method, though other efficient routes have been developed.

Key Synthetic Methodologies

-

Bischler-Napieralski Reaction: This is a classic and widely used method that involves the acid-catalyzed cyclization of an N-acyl-β-arylethylamine. The typical starting material is N-formyl-2-(3,4-dimethoxyphenyl)ethylamine, which is treated with a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).[3][4]

-

One-Pot Synthesis: Modern approaches have focused on improving efficiency and yield. A one-pot method has been developed starting from 3,4-dimethoxyphenethylamine (B193588) and a formylation reagent.[5] This process avoids the isolation of intermediates, proceeding through formylation and subsequent catalytic ring closure using phosphotungstic acid to give the hydrochloride salt of the target compound in high yield and purity.[5]

-

Pomeranz–Fritsch–Bobbitt Cyclization: This method is particularly useful for synthesizing tetrahydroisoquinoline derivatives, which can be seen as downstream products of the dihydroisoquinoline core. It involves the reaction of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine followed by cyclization and reduction.[1]

Caption: General workflow for the Bischler-Napieralski synthesis.

Quantitative Synthesis Data

The following table summarizes yields and conditions for different synthetic routes reported in the literature.

| Starting Material | Key Reagents | Solvent | Conditions | Yield | Purity | Reference |

| N-formyl-2-(3,4-dimethoxyphenyl)ethylamine | Polyphosphoric Acid (PPA) | - | Heat to 140°C | ~79% (as oil) | Not Specified | [3] |

| 3,4-Dimethoxyphenethylamine | Formylation reagent, Oxalyl chloride, Phosphotungstic acid | Dichloromethane, Ethanol | One-pot reaction, reflux | >75% | >99.0% | [5] |

| 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide | Phosphorus(V)oxychloride (POCl₃) | 1,2-Dichloroethane | Reflux for 1h | 80% | Not Specified | [2] |

Detailed Experimental Protocol: One-Pot Synthesis of the Hydrochloride Salt

This protocol is adapted from a patented method for its high efficiency and purity.[5]

-

Formylation: 3,4-dimethoxyphenethylamine is reacted with a suitable formylation reagent in a solvent like dichloromethane.

-

Activation: The resulting intermediate solution is then reacted with a solution containing oxalyl chloride.

-

Cyclization: After the reaction is complete, phosphotungstic acid is added to catalyze the ring closure.

-

Purification & Isolation: An alcohol solvent (e.g., ethanol) is added to the mixture, which is then heated to reflux. The reaction liquid is subsequently cooled to 5-10°C to induce crystallization.

-

Final Product: The resulting solid is filtered, washed with methanol, and dried under vacuum to yield this compound hydrochloride as a light yellow solid.[5] This process can achieve a purity of over 99.0% with a yield exceeding 75%.[5]

Chemical Properties and Reactivity

This compound possesses a unique structure that dictates its chemical behavior. The electron-donating methoxy (B1213986) groups on the aromatic ring influence its reactivity in electrophilic substitution reactions.[6] The core structure contains an imine (C=N) bond within the heterocyclic ring, which is a key reactive site.

-

Salt Formation: The basic nitrogen atom allows for the formation of salts, such as the hydrochloride salt, which enhances the compound's solubility in aqueous solutions, a beneficial property for drug formulation and bioavailability studies.[7]

-

Cycloaddition Reactions: The imine functionality can act as a heterodienophile in [4+2] cycloaddition reactions, reacting with dienes like o-quinone methides to form complex fused heterocyclic systems.[8]

-

Dipolar Reactions: The compound can react with electron-deficient olefins to form 1,3- and 1,4-dipoles, which then undergo cycloaddition to produce various cycloadducts with high regio- and stereoselectivity.[9]

-

Reduction: The imine bond can be readily reduced to form the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084), a scaffold also prevalent in biologically active molecules.[1]

Pharmacological Activities and Applications in Drug Development

The 6,7-dimethoxy-dihydroisoquinoline scaffold and its tetrahydro- derivatives are foundational to a wide range of pharmacologically active compounds.

Reversal of Multidrug Resistance (MDR) in Cancer

A significant area of research involves derivatives of the related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) scaffold as inhibitors of P-glycoprotein (P-gp).[10][11] P-gp is an efflux pump that plays a critical role in the development of multidrug resistance (MDR) in cancer cells by expelling chemotherapeutic drugs.

-

Mechanism: These compounds act as P-gp inhibitors, effectively blocking the pump's activity and restoring the sensitivity of resistant cancer cells to anticancer drugs.[10]

-

Potency: In one study, extensive structural optimization led to a derivative (compound 41) that exhibited an outstanding ability to reverse MDR, with a reversal fold of up to 467.7 in Eca109/VCR cells, surpassing the efficacy of the third-generation P-gp inhibitor tariquidar (B1662512) (TQ).[10]

Caption: Inhibition of P-gp mediated drug efflux by a derivative.

Modulation of Smooth Muscle Contractility

Derivatives such as 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) have been investigated for their effects on smooth muscle tissue.[12]

-

Mechanism: DIQ was found to reduce the strength of Ca²⁺-dependent contractions in smooth muscle preparations. This effect is believed to occur through the modulation of voltage-gated L-type Ca²⁺ channels.[12] Furthermore, DIQ potently affects calcium currents by modulating the function of muscarinic acetylcholine (B1216132) receptors (mAChRs) and serotonin (B10506) receptors (specifically 5-HT2A and 5-HT2B), leading to significant inhibition of neuronal activity.[12]

Neuropharmacological and Antioxidant Potential

The core compound is explored for potential therapeutic applications in neuropharmacology, with studies suggesting it may modulate neurotransmitter systems, which could be beneficial in treating neurological disorders.[7] Additionally, it has been investigated for its antioxidant properties, which could help in reducing cellular oxidative stress.[7]

Other Biological Activities of Derivatives

The tetrahydroisoquinoline (THIQ) scaffold, readily accessible from its dihydro- precursor, is associated with a broad spectrum of biological activities.[11][13]

| Activity | Target/Mechanism | Reference |

| Anti-HIV | Inhibition of HIV-1 reverse transcriptase or integrase | [11] |

| Antimalarial | Potent against chloroquine-resistant P. falciparum | [13] |

| Antifungal | Active against pathogenic fungi like C. albicans | [13] |

| Na⁺, K⁺-ATPase Inhibition | Derivatization of quercetin (B1663063) with the THIQ moiety enhanced inhibitory activity 50-fold | [14] |

| Anticancer | Cytotoxic activity against various cancer cell lines | [15] |

Detailed Experimental Protocol: P-gp Fluorescent Substrate Accumulation Assay

This protocol is a standard method to assess the P-gp inhibitory activity of a compound, adapted from methodologies described in the literature.[10]

-

Cell Culture: Drug-resistant cells overexpressing P-gp (e.g., Eca109/VCR or MCF-7/ADR) are cultured to 80-90% confluency.

-

Cell Seeding: Cells are seeded into 96-well plates and incubated overnight to allow for attachment.

-

Compound Incubation: The cells are pre-incubated with various concentrations of the test compound (the potential inhibitor) or a positive control (e.g., Verapamil, TQ) for a defined period (e.g., 1 hour) at 37°C.

-

Substrate Addition: A fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM, is added to each well and incubated for another period (e.g., 1-2 hours) at 37°C, protected from light.

-

Washing: The cells are washed with ice-cold phosphate-buffered saline (PBS) to remove the extracellular fluorescent substrate.

-

Lysis and Measurement: A lysis buffer is added to each well to release the intracellular substrate. The fluorescence intensity is then measured using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: An increase in intracellular fluorescence in the presence of the test compound compared to the untreated control indicates inhibition of P-gp-mediated efflux. The results can be used to calculate IC₅₀ values or reversal folds.

Conclusion

This compound is a compound of significant interest in organic synthesis and medicinal chemistry. Its straightforward and efficient synthesis, combined with its versatile chemical reactivity, makes it an invaluable building block for creating complex molecular architectures. The demonstrated biological activities of its derivatives, particularly in overcoming cancer multidrug resistance and modulating key physiological pathways, underscore its importance as a privileged scaffold. Future research will likely continue to exploit this core structure to develop novel, highly potent, and specific therapeutic agents for a range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline - ProQuest [proquest.com]

- 3. prepchem.com [prepchem.com]

- 4. WO2011082700A1 - A method for the preparation of 6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4- dihydroisoquinoline - Google Patents [patents.google.com]

- 5. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]

- 6. This compound HCl | High Purity API Intermediate Supplier in China | Applications, Safety & Specifications [quinoline-thiophene.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance in Eca109/VCR cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 12. Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 14. Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity [mdpi.com]

- 15. ptfarm.pl [ptfarm.pl]

The Multifaceted Biological Landscape of 6,7-Dimethoxy-3,4-dihydroisoquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold and its reduced form, tetrahydroisoquinoline, represent a privileged structural motif in medicinal chemistry. Derivatives incorporating this core structure have demonstrated a remarkable diversity of biological activities, engaging with a range of molecular targets implicated in cancer, infectious diseases, and neurological disorders. This technical guide provides an in-depth exploration of the key biological targets of these compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to support further research and development in this promising area.

P-glycoprotein (P-gp) Inhibition and Reversal of Multidrug Resistance

A significant area of investigation for 6,7-dimethoxy-tetrahydroisoquinoline derivatives has been their ability to inhibit P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of chemotherapeutic agents from cancer cells.[1][2] This efflux mechanism is a primary cause of multidrug resistance (MDR), a major obstacle in cancer treatment. By inhibiting P-gp, these derivatives can restore the efficacy of conventional anticancer drugs.

Quantitative Data: P-gp Inhibition and MDR Reversal

The following table summarizes the in vitro activity of selected 6,7-dimethoxy-tetrahydroisoquinoline derivatives as P-gp inhibitors and MDR reversal agents.

| Compound ID | Cell Line | Assay | Parameter | Value | Reference |

| 6e | K562/A02 | MTT Assay | IC50 (µM) | 0.66 | [3] |

| 6h | K562/A02 | MTT Assay | IC50 (µM) | 0.65 | [3] |

| 7c | K562/A02 | MTT Assay | IC50 (µM) | 0.96 | [3] |

| 12k | K562/A02 | Doxorubicin Resistance Reversal | EC50 (nM) | 57.9 ± 3.5 | [4] |

| 7h | K562/A02 | Doxorubicin Resistance Reversal | EC50 (nM) | 127.5 ± 9.1 | [5] |

Experimental Protocols

This assay evaluates the ability of a compound to sensitize MDR cancer cells to a chemotherapeutic agent (e.g., doxorubicin).

-

Cell Culture: P-gp-overexpressing cells (e.g., K562/A02) and their sensitive parental cell line (e.g., K562) are cultured in appropriate media.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a fixed concentration of the chemotherapeutic agent (e.g., doxorubicin) in the presence of varying concentrations of the test compound (6,7-dimethoxy-tetrahydroisoquinoline derivative). Control wells include cells treated with the chemotherapeutic agent alone and untreated cells.

-

Incubation: Plates are incubated for a specified period (e.g., 48-72 hours) to allow for cell proliferation and drug action.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves. The reversal fold is determined by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the test compound.

This fluorescence-based assay directly measures the inhibitory effect of a compound on P-gp's efflux function using the fluorescent P-gp substrate, Rhodamine 123.

-

Cell Preparation: P-gp-overexpressing cells are harvested and washed.

-

Compound Incubation: Cells are pre-incubated with the test compound at various concentrations or a known P-gp inhibitor (positive control) for a defined period.

-

Rhodamine 123 Loading: Rhodamine 123 is added to the cell suspension and incubated to allow for cellular uptake.

-

Efflux Monitoring: The cells are washed to remove extracellular Rhodamine 123 and then incubated in a fresh medium containing the test compound. The fluorescence of the cell suspension is monitored over time using a fluorometer or flow cytometer. A decrease in the rate of fluorescence decline indicates inhibition of P-gp-mediated efflux.

-

Data Analysis: The percentage of inhibition of Rhodamine 123 efflux is calculated relative to untreated control cells.

This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is essential for its transport function.

-

Membrane Preparation: Membranes from cells overexpressing P-gp are isolated.

-

Assay Reaction: The membranes are incubated with the test compound and ATP in a reaction buffer.

-

Phosphate (B84403) Detection: The amount of inorganic phosphate released from ATP hydrolysis is quantified using a colorimetric method (e.g., malachite green assay).

-

Data Analysis: The ATPase activity is calculated and compared to the basal activity (without the compound) and the activity in the presence of a known P-gp stimulator or inhibitor.

Signaling Pathway and Experimental Workflow

Caption: P-gp inhibition by 6,7-dimethoxy-THIQ derivatives and workflow for MDR reversal assay.

Sigma-2 Receptor Antagonism

The sigma-2 receptor is overexpressed in proliferating tumor cells and is considered a promising target for cancer diagnosis and therapy.[6] Certain 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives have been identified as potent and selective ligands for the sigma-2 receptor.

Quantitative Data: Sigma-2 Receptor Binding Affinity

The following table presents the binding affinities of representative derivatives for sigma-1 and sigma-2 receptors.

| Compound ID | Ki (nM) for σ1 | Ki (nM) for σ2 | Selectivity (σ1/σ2) | Reference |

| (±)-7 | 48.4 ± 7.7 | 0.59 ± 0.02 | 82 | [7][8] |

| (±)-8 | 108 ± 35 | 4.92 ± 0.59 | 22 | [7][8] |

Experimental Protocol

This assay determines the affinity of a test compound for the sigma-2 receptor by measuring its ability to displace a radiolabeled ligand.

-

Membrane Preparation: Membranes are prepared from tissues or cells known to express sigma-2 receptors (e.g., rat liver).

-

Reaction Mixture: The membranes are incubated with a radiolabeled sigma-2 ligand (e.g., [³H]DTG) and varying concentrations of the unlabeled test compound. To ensure selectivity for the sigma-2 receptor, a high concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) is often included to block binding to sigma-1 receptors.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The inhibition constant (Ki) of the test compound is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Experimental Workflow

Caption: Workflow for the sigma-2 receptor radioligand binding assay.

HIV-1 Reverse Transcriptase and Integrase Inhibition

Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been investigated as potential inhibitors of two key enzymes in the HIV-1 life cycle: reverse transcriptase (RT) and integrase (IN).

Quantitative Data: HIV-1 Enzyme Inhibition

| Compound ID | Target Enzyme | Assay | Parameter | Value | Reference |

| 8h | HIV-1 RT | In vitro RT inhibition | % Inhibition (at 100 µM) | 74.82 | [9] |

| 8l | HIV-1 RT | In vitro RT inhibition | % Inhibition (at 100 µM) | 72.58 | [9] |

| 6d | HIV-1 IN | LEDGF/p75-IN interaction | IC50 (µM) | ~10 | [10] |

Experimental Protocols

This assay measures the ability of a compound to inhibit the synthesis of DNA from an RNA template by HIV-1 RT.

-

Reaction Setup: A reaction mixture is prepared containing a template/primer (e.g., poly(A)/oligo(dT)), deoxyribonucleotides (dNTPs, including a labeled dUTP such as biotin-dUTP or digoxigenin-dUTP), and recombinant HIV-1 RT enzyme.

-

Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

-

Detection: The amount of newly synthesized DNA is quantified. In a common ELISA-based format, the biotin-labeled DNA product is captured on a streptavidin-coated plate and detected using an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP), followed by the addition of a colorimetric HRP substrate.

-

Data Analysis: The percentage of RT inhibition is calculated, and the IC50 value is determined from the dose-response curve.

This assay assesses the ability of a compound to inhibit the strand transfer step of HIV-1 integration, where the viral DNA is inserted into a target DNA molecule.

-

Reaction Components: The assay uses recombinant HIV-1 IN, a donor DNA substrate mimicking the viral DNA end, and a target DNA substrate.

-

Inhibitor Incubation: The IN enzyme is pre-incubated with the test compound.

-

Reaction Initiation: The donor and target DNA substrates are added to initiate the strand transfer reaction.

-

Product Detection: The products of the strand transfer reaction are detected, often using an ELISA-based method where one of the DNA substrates is labeled for capture and the other for detection.

-

Data Analysis: The inhibition of the strand transfer reaction is quantified, and the IC50 value is determined.

Logical Relationship Diagram

Caption: Inhibition of HIV-1 reverse transcriptase and integrase by THIQ derivatives.

Orexin (B13118510) 1 Receptor Antagonism

The orexin system, particularly the orexin 1 (OX1) receptor, is implicated in reward processing, making it a potential target for the treatment of addiction. Tetrahydroisoquinoline derivatives have been explored as selective OX1 receptor antagonists.

Quantitative Data: Orexin 1 Receptor Antagonism

| Compound ID | OX1 Receptor Ke (nM) | OX2 Receptor Ke (nM) | Selectivity (OX2/OX1) | Reference |

| 10c | 23.7 | >2500 | >108 | [11] |

Experimental Protocol

This functional assay measures the ability of a compound to antagonize the activation of the OX1 receptor, which is a Gq-coupled GPCR that signals through an increase in intracellular calcium.

-

Cell Culture: Cells stably expressing the human OX1 receptor (e.g., CHO or HEK293 cells) are used.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The test compound (antagonist) is added to the cells at various concentrations and incubated.

-

Agonist Stimulation: An OX1 receptor agonist (e.g., orexin-A) is added to stimulate the receptor.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified, and the apparent dissociation constant (Ke) or IC50 is determined.

Signaling Pathway

Caption: Orexin 1 receptor signaling and its antagonism by THIQ derivatives.

Other Biological Targets

Research has also suggested the interaction of 6,7-dimethoxy-dihydroisoquinoline derivatives with other targets, although these are currently less extensively characterized in the literature.

-

Sodium-Dependent Glucose Cotransporter 2 (SGLT2): Some derivatives have been evaluated as potential inhibitors of SGLT2, a target for the treatment of type 2 diabetes.

-

Muscarinic Acetylcholine Receptors (mAChRs) and 5-Hydroxytryptamine (5-HT) Receptors: There is evidence of modulation of smooth muscle contractility through interactions with these receptors, suggesting potential applications in disorders of smooth muscle function.

Further research is required to fully elucidate the structure-activity relationships, mechanisms of action, and therapeutic potential of this compound derivatives at these and other biological targets. This guide serves as a foundational resource to stimulate and support these future investigations.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-depth Technical Guide to 6,7-Dimethoxy-3,4-dihydroisoquinoline (CAS 3382-18-1): Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dimethoxy-3,4-dihydroisoquinoline, registered under CAS number 3382-18-1, is a pivotal heterocyclic compound that serves as a fundamental scaffold in medicinal chemistry and organic synthesis. While its direct biological activities are a subject of ongoing research, its true significance lies in its role as a key intermediate in the synthesis of a diverse array of pharmacologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis methodologies, and the extensive biological applications of its derivatives, offering valuable insights for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a crystalline solid, typically appearing as a light yellow to orange powder.[1] Its core structure consists of a dihydroisoquinoline backbone with two methoxy (B1213986) groups at the 6 and 7 positions.

| Property | Value | Reference(s) |

| CAS Number | 3382-18-1 | [2] |

| Molecular Formula | C₁₁H₁₃NO₂ | [2] |

| Molecular Weight | 191.23 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | Dehydroheliamine, 3,4-Dihydrobackebergine | [2] |

| Melting Point | 192 - 196 °C (for hydrochloride salt) | [1] |

| SMILES | COC1=C(C=C2C=NCCC2=C1)OC | [2] |

| InChI Key | NSLJVQUDZCZJLK-UHFFFAOYSA-N | [2] |

Synthesis Protocols

The synthesis of this compound is most commonly achieved through the Bischler-Napieralski reaction. This reaction involves the intramolecular cyclization of an N-acyl-β-phenylethylamine derivative in the presence of a dehydrating agent.

General Bischler-Napieralski Reaction Protocol

The synthesis generally proceeds in two steps: acylation of 3,4-dimethoxyphenethylamine (B193588) followed by cyclization.

Step 1: Acylation of 3,4-Dimethoxyphenethylamine 3,4-Dimethoxyphenethylamine is reacted with an acylating agent (e.g., acetyl chloride or acetic anhydride) to form the corresponding N-acyl derivative.

Step 2: Cyclization The N-acyl derivative undergoes intramolecular cyclization upon treatment with a condensing agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to yield the this compound.[3]

Experimental Example:

A mixture of the N-acyl-β-phenylethylamine and a dehydrating agent (e.g., POCl₃) in an appropriate solvent (e.g., toluene (B28343) or acetonitrile) is refluxed. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by crystallization or column chromatography.[3]

Biological Activities and Uses

While this compound is primarily recognized as a synthetic intermediate, some studies have suggested its potential for direct biological applications, including antioxidant and neuropharmacological effects.[1] One study reported its potential anti-HIV activity with an IC50 value of 2.07 µg/mL.[4]

The primary utility of this compound, however, is as a precursor for a wide range of biologically active derivatives, particularly the corresponding 1,2,3,4-tetrahydroisoquinolines.

Derivatives as Multidrug Resistance (MDR) Reversers

A significant area of research has focused on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives as potent inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer cells.

| Derivative Class | Cell Line | Activity | IC₅₀ (µM) | Reference(s) |

| 2-substituted tetrahydroisoquinolines | K562/A02 | P-gp Inhibition | 0.65 - 0.96 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity and MDR Reversal

-

Cell Culture: Human cancer cell lines (e.g., K562 and its adriamycin-resistant counterpart K562/A02) are cultured in appropriate media supplemented with fetal bovine serum.

-

Cytotoxicity Assay: Cells are seeded in 96-well plates and treated with varying concentrations of the test compounds for a specified period (e.g., 48 hours).

-

MTT Staining: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Data Analysis: The absorbance is measured using a microplate reader, and the IC₅₀ values are calculated to determine the concentration of the compound that inhibits 50% of cell growth.

-

MDR Reversal Assay: The cytotoxicity of a standard anticancer drug (e.g., adriamycin) is measured in the presence and absence of the tetrahydroisoquinoline derivatives in the resistant cell line to determine the reversal of resistance.[5]

Derivatives with Anticonvulsant Activity

Certain 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated significant anticonvulsant effects in animal models.[6] These compounds are being investigated as potential non-competitive antagonists of AMPA receptors.[6]

Experimental Protocol: Strychnine-Induced Seizure Model in Mice

-

Animal Model: Male albino mice are used for the study.

-

Compound Administration: The test compounds (1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines) are administered intraperitoneally at various doses.

-

Induction of Seizures: After a set period, strychnine (B123637) (a convulsant agent) is administered to induce seizures.

-

Observation: The animals are observed for the onset, duration, and mortality associated with the seizures.

-

Data Analysis: The protective effect of the test compounds is evaluated by their ability to delay the onset of seizures and reduce mortality compared to a control group.[6]

Modulation of Neuronal Receptors

Derivatives of this compound have been shown to interact with various neuronal receptors, suggesting their potential in treating neurological and psychiatric disorders.

-

Dopamine (B1211576) D3 Receptor: Novel 1,2,3,4-tetrahydroisoquinolines have been synthesized that exhibit high affinity and selectivity for the dopamine D3 receptor.[7]

-

Muscarinic Acetylcholine (mAChR) and 5-Hydroxytryptamine (5-HT) Receptors: A study on 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) demonstrated its ability to modulate smooth muscle contractility through interactions with mAChRs and 5-HT receptors.[8][9]

Experimental Protocol: Ex Vivo Smooth Muscle Contractility Assay

-

Tissue Preparation: Smooth muscle strips are isolated from the stomach of rats and mounted in an organ bath containing a physiological salt solution.

-

Compound Application: The test compound (e.g., DIQ) is added to the organ bath at various concentrations.

-

Measurement of Contraction: The contractile activity of the smooth muscle is recorded using an isometric force transducer.

-

Receptor Antagonist Studies: To determine the mechanism of action, specific receptor antagonists (e.g., for mAChRs or 5-HT receptors) are added to the bath prior to the test compound, and any changes in the contractile response are measured.[8][9]

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound (CAS 3382-18-1) is a compound of significant interest to the scientific and drug development community, not for its inherent biological activity, which is still under exploration, but for its role as a versatile building block. The dihydroisoquinoline and the corresponding tetrahydroisoquinoline scaffolds, readily accessible from this intermediate, are privileged structures in medicinal chemistry. The diverse pharmacological activities of its derivatives, ranging from the reversal of multidrug resistance in cancer to the modulation of key central nervous system receptors, underscore the importance of CAS 3382-18-1 in the quest for novel therapeutics. This guide provides a foundational understanding of its properties and applications, intended to facilitate further research and innovation in the field.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3,4-Dihydro-6,7-dimethoxyisoquinoline | C11H13NO2 | CID 30058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines [mdpi.com]

- 8. Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Therapeutic Potential of 6,7-Dimethoxy-3,4-dihydroisoquinoline: A Technical Guide